Bis(2-hydroxyethyl) terephthalic acid

Description

Introduction to Bis(2-Hydroxyethyl) Terephthalate (BHET)

Structural Characteristics and Nomenclature

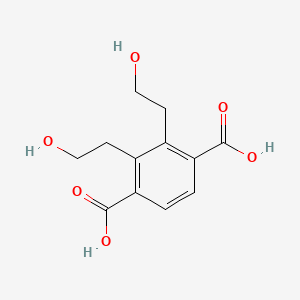

BHET is characterized by a central terephthalic acid moiety esterified with two 2-hydroxyethyl groups. Its IUPAC name, bis(2-hydroxyethyl) benzene-1,4-dicarboxylate, reflects this arrangement. The compound crystallizes as a white powder with a melting point of 106–109°C and a density of 1.315 g/cm³. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 254.24 g/mol | |

| Boiling Point | 446.5°C at 760 mmHg | |

| Melting Point | 106–109°C | |

| SMILES Notation | C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO | |

| InChIKey | QPKOBORKPHRBPS-UHFFFAOYSA-N |

The molecule’s symmetry facilitates its polymerization into PET, while its hydroxyl groups enable participation in transesterification reactions during recycling.

Historical Context in Polymer Science

BHET emerged as a critical intermediate during the mid-20th-century development of PET, a polymer first commercialized in the 1940s. Early studies focused on its synthesis via the esterification of terephthalic acid with ethylene glycol. By the 1980s, research expanded to catalytic polymerization mechanisms, with Shah et al. (1984) demonstrating that metal catalysts like titanium(IV) butoxide accelerate BHET polycondensation.

The compound gained prominence in recycling research after the 2000s, when depolymerization techniques such as glycolysis were optimized to recover BHET from post-consumer PET waste. A landmark 2015 study identified BHET as a substrate for cutinase-type enzymes, enabling enzymatic PET degradation.

Role in Polyethylene Terephthalate (PET) Recycling Ecosystems

BHET is central to chemical recycling methods that convert PET waste into reusable monomers. Two primary approaches dominate:

Glycolysis

In glycolysis, PET reacts with excess ethylene glycol (EG) at 190–240°C using catalysts like zinc acetate. This breaks ester bonds, yielding BHET with efficiencies exceeding 85% under optimal conditions (3 hours, 5:1 EG:PET ratio). The process is summarized below:

$$

\text{PET} + \text{EG} \xrightarrow{\text{catalyst}} \text{BHET} + \text{oligomers}

$$

Neutral Hydrolysis

Recent advances employ aqueous hydrolysis at elevated temperatures to decompose PET into terephthalic acid and EG, followed by re-esterification to BHET. This method tolerates contaminants like polyamide-6 and polyvinyl chloride, making it suitable for mixed plastic waste streams.

| Recycling Method | Conditions | BHET Yield | Source |

|---|---|---|---|

| Glycolysis | 190°C, Zn acetate, 3 hours | 85.6% | |

| Neutral Hydrolysis | 220°C, water, 6 hours | 72–78% |

Post-synthesis, BHET is purified via recrystallization in water, achieving >99% purity for repolymerization into virgin-grade PET. This closed-loop process reduces reliance on fossil-derived terephthalic acid, aligning with global sustainability goals.

Properties

IUPAC Name |

2,3-bis(2-hydroxyethyl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-3-7-8(4-6-14)10(12(17)18)2-1-9(7)11(15)16/h1-2,13-14H,3-6H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOZICYPRBHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)CCO)CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aqueous-Diol Co-Solvent Systems

A prominent method, described in CN110590555A, involves reacting EO and TPA in a solvent mixture of water and diols (e.g., ethylene glycol, diethylene glycol) at a molar ratio of 2.5:1–3.5:1 (EO:TPA). The solvent system employs water-to-diol weight ratios of 0.2:1–5:1, enabling high TPA conversion (>90%) while minimizing mono(2-hydroxyethyl) terephthalate (MHET) by-products (<7.0×10⁻² molar ratio relative to BHET). Key advantages include:

Hydrocarbon-Water Co-Solvent Systems

Alternative approaches, such as those in US10336680 and TWI617543B, utilize C₆–C₈ hydrocarbons (e.g., toluene, cyclohexane) mixed with water. These systems operate at 100–150°C and pressures ≤15 kgf/cm², with EO:TPA molar ratios of 2:1–3:1 and water-to-hydrocarbon weight ratios of 1:1–3:1. Post-reaction, water and hydrocarbons are removed via vacuum distillation, yielding BHET crude products with >85% purity.

Table 1: Comparison of Solvent Systems in BHET Synthesis

Reaction Parameters and Optimization

Molar Ratios

Excess EO drives TPA conversion but risks etherification by-products. The optimal EO:TPA ratio ranges from 2:1 to 3.5:1, balancing conversion efficiency and selectivity. For instance, at a 3:1 ratio, TPA conversion reaches 92% in diol-based systems, whereas ratios <2.5:1 result in incomplete reactions.

Temperature and Pressure Conditions

Elevated temperatures (100–150°C) accelerate EO-TPA reactivity but necessitate pressure control to maintain EO in liquid phase. Patent data indicate that temperatures >150°C promote BHET decomposition, while pressures >15 kgf/cm² increase equipment costs without significant yield improvements.

By-Product Analysis and Mitigation Strategies

The primary by-product, MHET, forms via mono-esterification of TPA. Its concentration correlates inversely with EO:TPA ratios and solvent polarity. In aqueous-diol systems, MHET levels remain below 7.0×10⁻² molar ratio due to improved solvation of TPA, whereas hydrocarbon systems lack sufficient polarity to suppress MHET formation. Post-synthesis, MHET is removed via recrystallization or selective adsorption, though these steps add complexity.

Comparative Analysis of Solvent Systems

Environmental and Economic Considerations

Aqueous-diol systems eliminate hydrocarbon waste and reduce energy consumption during solvent recovery, aligning with green chemistry principles. Conversely, hydrocarbon systems require distillation for solvent separation, increasing operational costs and volatile organic compound (VOC) emissions .

Chemical Reactions Analysis

Reaction Conditions

-

Molar Ratio : The molar ratio of ethylene oxide to terephthalic acid is crucial, typically ranging from 2.5:1 to 3.5:1.

-

Temperature : The reaction is conducted at temperatures not exceeding 150 °C.

-

Solvent : A solvent mixture that includes glycol co-solvents is used, with a weight ratio ranging from 0.2:1 to 5:1 .

Reaction Mechanism

The mechanism involves nucleophilic attack of the hydroxyl group from ethylene glycol on the carbonyl carbon of terephthalic acid, resulting in the formation of BHET. The process can be represented as follows:

Polycondensation Reactions

Once synthesized, BHET can undergo polycondensation to form PET. This process is influenced by various factors including catalyst choice and reaction conditions.

Catalysts Used

Research indicates that metal catalysts such as manganese (Mn), cobalt (Co), and zinc (Zn) enhance the polycondensation reaction by promoting the formation of aromatic by-products . The order of catalytic activity is as follows:

| Catalyst | Activity Level |

|---|---|

| Mn | Low |

| Co | Moderate |

| Zn | High |

| W | Very High |

By-products Formation

Side reactions during polycondensation can lead to the formation of undesirable aromatic compounds such as biphenyldicarboxylic acids and other oligomers, which can affect the properties of the final polymer product .

Degradation Pathways

The degradation of BHET has been studied extensively due to its relevance in PET recycling processes.

Biodegradation

Recent studies have highlighted enzymatic degradation pathways where specific enzymes target BHET for breakdown into simpler compounds, facilitating its recycling . The optimal conditions for enzymatic activity typically include a pH around 7 and temperatures below 50 °C.

Chemical Recycling

BHET can also be depolymerized chemically using Lewis acids, resulting in the formation of various dicarboxylic acids which can be further processed into new polymers .

Scientific Research Applications

Polymer Production

Role in Poly(ethylene terephthalate) Synthesis

- BHET is primarily utilized as a monomer in the synthesis of poly(ethylene terephthalate), a widely used thermoplastic polymer known for its strength and thermal stability. The glycolysis reaction of waste polyethylene terephthalate generates BHET, which can then be repolymerized into high-quality PET suitable for food-grade applications .

Recycling of PET

- Innovative processes have been developed to recycle PET waste into high-purity BHET using non-toxic reagents such as ethylene glycol and water. This method not only reduces environmental impact but also produces BHET that can be directly polymerized into new PET or copolyesters . The recycling process enhances the sustainability of plastic production by transforming waste materials into valuable resources.

Biocatalysis

Enzymatic Degradation

- Recent studies have highlighted the enzymatic degradation of BHET using carboxylesterases derived from microorganisms like Exiguobacterium antarcticum. These enzymes exhibit potential for industrial applications due to their ability to efficiently break down BHET into simpler compounds, facilitating the recycling and biodegradation of plastics . The structural and biochemical characterization of these enzymes underscores their effectiveness and stability under various conditions.

Biomedical Applications

Biodegradable Polymers

- BHET can be modified to produce biodegradable aromatic-aliphatic copolyesters, which are gaining traction in medical applications due to their favorable mechanical properties and biocompatibility. Glycosylated forms of BHET have been explored for use as substrates in cell cultures, enhancing their applicability in tissue engineering and regenerative medicine .

Surface Properties Enhancement

- The glycosylation of BHET improves its surface properties, promoting biodegradability and compatibility with biological systems. This modification opens avenues for its use in drug delivery systems and other biomedical devices where material compatibility is crucial .

Mechanism of Action

The mechanism by which bis(2-hydroxyethyl) terephthalic acid exerts its effects involves its role as an intermediate in the degradation of PET. Enzymes such as PETase and MHETase hydrolyze PET into this compound, which is further broken down into terephthalic acid and ethylene glycol . This process is crucial for the biodegradation of PET and the recycling of plastic waste .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares BHET with structurally related compounds involved in PET degradation:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Bis(2-hydroxyethyl) terephthalic acid (BHET) | C₁₂H₁₄O₆ | 254.24 | Diester of TPA and two EG units |

| Mono(2-hydroxyethyl) terephthalic acid (MHET) | C₁₀H₁₀O₅ | 208.16 | Monoester of TPA and one EG unit |

| Terephthalic acid (TPA) | C₈H₆O₄ | 166.13 | Aromatic dicarboxylic acid |

| Ethylene glycol (EG) | C₂H₆O₂ | 62.07 | Diol used in PET synthesis and recycling |

BHET’s diester structure makes it a direct precursor for PET repolymerization, whereas MHET and TPA require additional enzymatic or chemical steps to regenerate PET monomers .

Role in PET Degradation Pathways

Enzymatic Hydrolysis

- BHET: Typically a minor product (<5% of total hydrolysis products) in enzymatic PET degradation. Enzymes like IsPETase (from Ideonella sakaiensis) primarily generate MHET and TPA, with BHET detected only in trace amounts .

- MHET : The dominant product (60–80%) of PETase activity, further hydrolyzed to TPA and EG by MHETase .

- TPA : The terminal product of complete PET hydrolysis, accumulating in high yields (e.g., 90% with PHL7 enzyme at 70°C) .

Chemical Recycling (Glycolysis)

- BHET : The primary product of glycolysis, with yields exceeding 85% under optimized conditions .

- MHET/TPA : Minimal in glycolysis, as the reaction favors diester formation .

Thermal and Enzymatic Stability

- BHET : Stable at moderate temperatures but degrades above 200°C, releasing EG and TPA. Its stability makes it suitable for PET repolymerization .

- MHET : Less thermally stable than BHET; prone to further hydrolysis under enzymatic or acidic conditions .

- TPA : Highly stable aromatic compound, resistant to thermal and enzymatic degradation .

Research Findings and Data

Enzymatic Hydrolysis Efficiency (Selected Enzymes)

Glycolysis Efficiency

| Catalyst | BHET Yield | Reaction Time | Temperature | Reference |

|---|---|---|---|---|

| Zinc acetate | 88% | 3 hours | 190°C | |

| Ionic liquids | 92% | 2 hours | 180°C |

Q & A

Q. What are the established synthesis routes for Bis(2-hydroxyethyl) terephthalate (BHET), and how do reaction conditions influence yield?

BHET is synthesized via esterification of terephthalic acid (TPA) with ethylene glycol. Key factors include:

- Catalyst choice : Acid catalysts (e.g., H₂SO₄) or enzymatic catalysts (e.g., lipases) affect reaction kinetics and byproduct formation .

- Temperature : Optimal ranges are 180–220°C to balance reactivity and thermal degradation .

- Molar ratio : A 1:2 molar ratio of TPA to ethylene glycol minimizes di-ester byproducts . Methodological tip : Monitor reaction progress using Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation (peak ~1720 cm⁻¹) .

Q. How can BHET be purified, and what analytical techniques validate its purity?

- Purification : Recrystallization from ethanol/water mixtures removes unreacted monomers and oligomers .

- Analytical validation :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 4.4–4.5 ppm (methylene groups) and δ 8.1 ppm (aromatic protons) confirm structure .

- High-Performance Liquid Chromatography (HPLC) : Quantify residual TPA with a C18 column and UV detection at 254 nm .

- Melting point : Pure BHET melts at 152–154°C .

Q. What safety protocols are recommended for handling BHET in laboratory settings?

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile) and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as non-hazardous waste (BHET is not classified under GHS) .

Advanced Research Questions

Q. How do computational models predict BHET’s solubility and reactivity in polymer matrices?

- Molecular dynamics simulations : Use tools like Gaussian or COSMO-RS to calculate Hansen solubility parameters (δD, δP, δH) and predict compatibility with polyesters .

- Density Functional Theory (DFT) : Analyze electron density maps to identify reactive sites (e.g., hydroxyl groups) for copolymerization . Example finding : BHET’s topological polar surface area (74.6 Ų) correlates with hydrophilicity, influencing biodegradation rates .

Q. What experimental designs optimize BHET’s degradation for environmental studies?

- Factorial design : Vary pH (4–10), temperature (25–60°C), and microbial consortia to identify dominant degradation pathways .

- Analytical endpoints : Measure CO₂ evolution (respirometry) and monitor terephthalic acid release via LC-MS . Key insight : Alkaline conditions (pH 9) accelerate hydrolysis, yielding TPA as the primary breakdown product .

Q. How do spectral and thermal analyses resolve contradictions in BHET’s stability data?

- Differential Scanning Calorimetry (DSC) : Discrepancies in thermal stability (reported degradation onset: 250–280°C) arise from impurities; pre-purify via column chromatography .

- X-ray Diffraction (XRD) : Crystallinity variations (20–40%) impact mechanical properties in recycled PET/BHET blends .

Methodological Recommendations

- Synthesis scale-up : Use a fractional factorial design to optimize catalyst concentration and agitation speed while minimizing energy input .

- Degradation studies : Pair HPLC with enzymatic assays (e.g., esterase activity) to correlate BHET breakdown with microbial metabolic rates .

Note : Avoid commercial synthesis routes (e.g., industrial PET glycolysis) unless analyzing fundamental reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.